molecular formula C25H22ClN3O3S2 B11333240 N-(2-chlorobenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

N-(2-chlorobenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

Cat. No.: B11333240
M. Wt: 512.0 g/mol
InChI Key: SIBHFXWNCIYEHA-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, a benzenesulfonyl group, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the imidazole ring using a sulfonyl chloride reagent.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced using a suitable chlorinating agent.

    Final coupling reaction: The final step involves the coupling of the intermediate products to form the desired compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other imidazole derivatives, sulfonyl-containing compounds, and chlorophenyl-substituted molecules.

    Uniqueness: The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN3O3S2/c1-17-11-13-20(14-12-17)34(31,32)25-24(28-23(29-25)18-7-3-2-4-8-18)33-16-22(30)27-15-19-9-5-6-10-21(19)26/h2-14H,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

SIBHFXWNCIYEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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